Butanoyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
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Overview
Description
Butanoyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that belongs to the benzodioxine family. This compound is characterized by its unique structure, which includes a butanoyl group attached to a 2,3-dihydro-1,4-benzodioxine ring system. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Butanoyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butanoyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
- 2,3-Dihydro-1,4-benzodioxine-5-carboxamide
- 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide
Uniqueness
Butanoyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to its specific butanoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzodioxine derivatives and contributes to its specific applications and activities .
Properties
Molecular Formula |
C13H14O5 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
butanoyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C13H14O5/c1-2-3-12(14)18-13(15)9-4-5-10-11(8-9)17-7-6-16-10/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
ZSODRSZARKAXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(=O)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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